molecular formula C14H12BrNO3 B8590150 N-(5-Bromonaphthalene-1-carbonyl)-N-methylglycine CAS No. 84533-45-9

N-(5-Bromonaphthalene-1-carbonyl)-N-methylglycine

Cat. No. B8590150
CAS RN: 84533-45-9
M. Wt: 322.15 g/mol
InChI Key: HSXKMTOSXMWUAO-UHFFFAOYSA-N
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Description

N-(5-Bromonaphthalene-1-carbonyl)-N-methylglycine is a useful research compound. Its molecular formula is C14H12BrNO3 and its molecular weight is 322.15 g/mol. The purity is usually 95%.
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properties

CAS RN

84533-45-9

Product Name

N-(5-Bromonaphthalene-1-carbonyl)-N-methylglycine

Molecular Formula

C14H12BrNO3

Molecular Weight

322.15 g/mol

IUPAC Name

2-[(5-bromonaphthalene-1-carbonyl)-methylamino]acetic acid

InChI

InChI=1S/C14H12BrNO3/c1-16(8-13(17)18)14(19)11-6-2-5-10-9(11)4-3-7-12(10)15/h2-7H,8H2,1H3,(H,17,18)

InChI Key

HSXKMTOSXMWUAO-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C(=O)C1=CC=CC2=C1C=CC=C2Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-[(5-Bromo-1-naphthalenyl)carbonyl]-N-methylglycine methyl ester (3.7 g, 11.0 mmoles, described in Example 2) was suspended in methanol (50 ml). A solution of 1N aqueous NaOH (13.2 ml) was added to the suspension. The mixture was stirred at 20°-22° C. for 1.5 hr. The mixture was neutralized with aqueous HCl and concentrated under reduced pressure to remove the methanol. The residual solution was made acidic with aqueous HCl and extracted with ethyl acetate. The extract was dried (MgSO4), filtered and evaporated to dryness. The residue was crystallized from ethanol-water to give 3.25 g of the title compound; mp 205° C.; NMR (DMSO-d6) δ 2.75 & 3.10 (2s, 3H), 2.75 & 3.10 (2s, 3H), 3.75 & 4.25 (2s, 2H), 7.3-8.3 (m, 6H); IR (Nujol*) 1745 with inflection at 1720, 1580 cm-1 ; UV λmax (EtOH) 322 nm (ε 680), 316 (1,000), 299 (6,510), 289 (9,055), 279 (7,150) 226 (63,080); Anal Calcd: C, 52.19% H, 3.76% N, 4.35%; Found: C, 52.09% H, 38.4% N, 4.48%.
Name
N-[(5-Bromo-1-naphthalenyl)carbonyl]-N-methylglycine methyl ester
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
13.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

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